Product packaging for 8-bromo-6-chloro-9H-purine(Cat. No.:CAS No. 914220-07-8)

8-bromo-6-chloro-9H-purine

Cat. No.: B1292771
CAS No.: 914220-07-8
M. Wt: 233.45 g/mol
InChI Key: CNMGUMAFDFJHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Purine (B94841) Scaffolds in Medicinal Chemistry and Organic Synthesis

The purine scaffold, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a privileged structure in the fields of medicinal chemistry and organic synthesis due to its profound biological importance and versatile chemical nature. researchgate.netrsc.org

Purines are integral to the very fabric of life. ucdavis.edu As the building blocks of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), the purine bases, adenine (B156593) and guanine (B1146940), are fundamental to the storage and transmission of genetic information. wikipedia.orgnumberanalytics.com Beyond their role in nucleic acids, purines are critical components of other vital biomolecules. wikipedia.org Adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are the primary energy currencies of the cell, fueling a vast array of metabolic reactions and cellular activities. ucdavis.edunumberanalytics.com

Purine derivatives also function as key signaling molecules. nih.gov Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that relays signals from hormones and neurotransmitters to regulate numerous cellular processes. nih.gov Furthermore, purines and their derivatives are involved in various metabolic pathways and act as cofactors for many enzymes. researchgate.net The intricate network of purine metabolism and signaling is essential for maintaining cellular homeostasis, and its dysregulation is linked to a variety of diseases. numberanalytics.comnih.gov

BiomoleculePurine ComponentFunction
DNA/RNAAdenine, GuanineGenetic information storage and transfer wikipedia.orgnumberanalytics.com
ATP/GTPAdenine, GuanineCellular energy currency ucdavis.edunumberanalytics.com
NADHAdenineCoenzyme in redox reactions wikipedia.org
Coenzyme AAdenineCoenzyme in metabolism wikipedia.org
cAMPAdenineSecond messenger in signal transduction nih.gov

This table summarizes the foundational roles of purine-containing biomolecules in cellular processes.

The inherent biological relevance of the purine scaffold has made it a "privileged scaffold" in drug discovery. This means that purine-based molecules have a higher probability of interacting with biological targets, making them a rich source for the development of new drugs. nih.govnih.govresearchgate.net The purine ring system offers multiple points for chemical modification, allowing for the synthesis of large and diverse libraries of compounds. rsc.orgrsc.org

Researchers have successfully developed purine derivatives as therapeutic agents for a wide range of conditions, including cancer, viral infections, inflammation, and autoimmune diseases. researchgate.netnih.gov Many of these drugs act as antimetabolites, mimicking natural purines to interfere with the metabolic processes of cancer cells or viruses. rsc.orgthieme.de The Food and Drug Administration (FDA) has approved numerous purine-based drugs, highlighting the scaffold's clinical significance. rsc.org The ongoing exploration of purine derivatives continues to yield promising new drug candidates. nih.govnih.gov

Contextualizing 8-Bromo-6-chloro-9H-Purine as a Halogenated Purine Analog

This compound is a synthetic purine derivative characterized by the presence of two halogen atoms: a bromine at the 8-position and a chlorine at the 6-position of the purine ring. This di-halogenation significantly influences the compound's chemical reactivity and biological activity. Halogen atoms can alter a molecule's size, shape, and electronic distribution, which in turn affects its ability to bind to biological targets.

The chlorine at the 6-position and the bromine at the 8-position are good leaving groups, making this compound a versatile intermediate for the synthesis of more complex purine derivatives. researchgate.net These positions are amenable to various chemical transformations, including nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups. rsc.org

PropertyDescription
Chemical FormulaC₅H₂BrClN₄
Molecular Weight233.46 g/mol
AppearanceNot specified in provided results
Melting Point>300 °C for deprotected analogs
Key Structural FeaturesPurine core with a bromine at the C8 position and a chlorine at the C6 position

This table outlines the key chemical and physical properties of this compound.

Overview of Academic Research Trajectories for Halogenated Purine Derivatives

Research into halogenated purine derivatives has been a vibrant area of investigation for decades, driven by their potential as therapeutic agents and as tools for chemical biology. thieme.deacs.org The introduction of halogens into the purine scaffold can lead to compounds with enhanced biological activity and selectivity.

A significant focus of research has been on the development of halogenated purines as anticancer and antiviral agents. tandfonline.comevitachem.com For instance, cladribine, a chlorinated purine nucleoside, is an approved drug for certain types of leukemia. jst.go.jp The rationale behind this approach is that the halogenated purines can act as mimics of natural purines and interfere with DNA synthesis or other critical cellular processes in rapidly dividing cancer cells or virus-infected cells. smolecule.com

Recent research has also explored the use of halogenated purines in the development of inhibitors for various enzymes, such as kinases and histone deacetylases, which are important targets in cancer therapy. jst.go.jp Furthermore, the unique reactivity of halogenated purines makes them valuable starting materials for the synthesis of diverse libraries of compounds for high-throughput screening and drug discovery. researchgate.netnih.gov The development of new synthetic methods, including metal-catalyzed cross-coupling reactions, has further expanded the chemical space that can be explored starting from halogenated purine scaffolds. vulcanchem.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrClN4 B1292771 8-bromo-6-chloro-9H-purine CAS No. 914220-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-6-chloro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMGUMAFDFJHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647983
Record name 8-Bromo-6-chloro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914220-07-8
Record name 8-Bromo-6-chloro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 8 Bromo 6 Chloro 9h Purine and Its Analogs

Established Synthetic Routes to 8-Bromo-6-chloro-9H-Purine

The synthesis of this compound is primarily achieved through the direct halogenation of a suitable purine (B94841) precursor. The strategic introduction of bromine at the C8 position and chlorine at the C6 position is crucial for its utility as a synthetic building block.

Halogenation of Purine Derivatives

The most direct and widely employed method for the synthesis of this compound involves the bromination of 6-chloropurine (B14466). The purine ring system exhibits varied reactivity at its different carbon positions, with the C8 position being particularly susceptible to electrophilic substitution. researchgate.net

A straightforward and effective protocol for the synthesis of this compound involves the direct bromination of 6-chloropurine. This transformation can be readily achieved by treating 6-chloropurine with bromine in an aqueous medium. researchgate.net This method is often preferred due to its operational simplicity and the ready availability of the starting materials.

An alternative to using elemental bromine, which can be hazardous to handle, is the use of pyridinium (B92312) tribromide. This reagent is a stable, crystalline solid that serves as a convenient source of electrophilic bromine and can simplify the work-up and purification procedures. researchgate.net

The synthesis of the 6-chloropurine precursor itself is a critical step. A common industrial method involves the chlorination of hypoxanthine (B114508) or its derivatives. For instance, acetyl hypoxanthine can be treated with phosphorus oxychloride (POCl₃) as the chlorinating agent to yield 6-chloropurine. google.com

A summary of common halogenation reagents is presented in the table below.

ReagentPosition TargetedNotes
Bromine (Br₂) in waterC8A direct and common method for the bromination of 6-chloropurine. researchgate.net
Pyridinium tribromideC8A safer and easier-to-handle alternative to liquid bromine. researchgate.net
Phosphorus oxychloride (POCl₃)C6Used for the conversion of hypoxanthine derivatives to 6-chloropurines. google.com

While the direct bromination of 6-chloropurine can often proceed without a catalyst, the efficiency and selectivity of halogenation reactions on the purine core can be enhanced through the use of catalysts and carefully controlled reaction conditions.

For the chlorination of hypoxanthine derivatives to produce the 6-chloropurine precursor, a tertiary amine is often employed as a catalyst in conjunction with phosphorus oxychloride. The reaction temperature is typically maintained between 70-105°C for several hours to ensure complete conversion. google.com

In the broader context of purine halogenation, modern synthetic methods have explored the use of photocatalysts under visible light irradiation. mdpi.com These methods offer the advantage of proceeding under mild conditions, which can improve the functional group tolerance and reduce the formation of byproducts. For instance, ruthenium-based catalysts have been investigated for C-H bromination, although their application to the already activated C8 position of purine may not always be necessary. nih.gov

The table below outlines key factors in controlling halogenation reactions of purines.

FactorInfluence
Catalyst Tertiary amines can catalyze the chlorination of hypoxanthine precursors. google.com Photocatalysts may be used for milder halogenation conditions. mdpi.com
Temperature Higher temperatures (70-105°C) are often required for the synthesis of 6-chloropurine from its precursors. google.com
Solvent The choice of solvent can influence the solubility of reagents and the reaction rate. Aqueous media are suitable for the bromination of 6-chloropurine. researchgate.net
Reaction Time Sufficient reaction time (e.g., 4-8 hours for 6-chloropurine synthesis) is necessary to drive the reaction to completion. google.com

Nucleophilic Substitution Reactions in Precursor Synthesis

The synthesis of 6-chloropurine, the immediate precursor to this compound, relies on nucleophilic substitution. The hydroxyl group of hypoxanthine is converted into a good leaving group, which is then displaced by a chloride ion. This is a fundamental transformation in purine chemistry.

Furthermore, the chlorine atom at the C6 position of 6-chloropurine and its derivatives is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of purine chemistry, allowing for the introduction of a wide variety of substituents at this position. researchgate.netnih.govjchps.comnih.govnih.govnii.ac.jp While not directly involved in the synthesis of the this compound backbone, this reactivity is crucial for the subsequent derivatization of the molecule.

Industrial Scale Production Methods and Purification Techniques

While specific details on the industrial-scale production of this compound are not extensively documented in publicly available literature, the methods used for the synthesis of the 6-chloropurine precursor are indicative of scalable processes. The use of readily available reagents like phosphorus oxychloride and tertiary amine catalysts in standard reaction vessels suggests that the synthesis can be adapted for larger quantities. google.com

Purification of halogenated purines like this compound typically involves standard laboratory techniques. After the reaction, the crude product is often precipitated by the addition of water or ice, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

N-Alkylation Strategies for Purine Precursors

The nitrogen atoms of the purine ring, particularly N7 and N9, are nucleophilic and can be readily alkylated. The N-alkylation of 6-chloropurine is a common strategy for introducing alkyl groups prior to further modifications, such as bromination at the C8 position.

Direct alkylation of 6-chloropurine with an alkyl halide in the presence of a base often leads to a mixture of the N7 and N9 isomers. ub.edunih.gov The ratio of these isomers can be influenced by the nature of the alkylating agent, the base, the solvent, and the reaction temperature.

To improve the regioselectivity of N-alkylation, various strategies have been developed. The use of microwave irradiation has been shown to enhance both the reaction rate and the yield of the desired N9-alkylated product in some cases. ub.edu The choice of base is also critical, with bulkier or specific bases favoring the formation of one isomer over the other.

The table below summarizes common conditions for the N-alkylation of 6-chloropurine.

Alkylating AgentBaseSolventOutcome
Alkyl HalideK₂CO₃, Cs₂CO₃DMF, NMPOften yields a mixture of N7 and N9 isomers. ub.edunih.gov
Alkyl HalideDBUAcetonitrile (B52724)Can also produce a mixture of N7 and N9 products. ub.edu
Alkyl HalideVariousVariousMicrowave assistance can improve yield and regioselectivity for N9. ub.edu

Regioselective N-Alkylation Protocols

The alkylation of the purine ring system is a cornerstone of its derivatization, yet it presents a significant challenge in regioselectivity. The purine core possesses multiple reactive nitrogen atoms, primarily at the N-7 and N-9 positions of the imidazole (B134444) ring. Direct alkylation frequently results in a mixture of N-7 and N-9 isomers, with the thermodynamically more stable N-9 regioisomer typically predominating. nih.govacs.org The choice of synthetic strategy is therefore critical in directing the alkylation to the desired nitrogen atom.

Several factors influence the regiochemical outcome of N-alkylation, including the nature of the purine substrate, the alkylating agent, the base, and the solvent system employed. ub.eduresearchgate.net Methodologies have been developed to enhance selectivity, ranging from classical base-induced reactions to more specialized techniques like the Mitsunobu reaction. ub.eduresearchgate.net For instance, while base-induced alkylation with alkyl halides often yields isomeric mixtures, the Mitsunobu reaction is noted for its higher propensity to yield N-9 substituted products. researchgate.net A specialized method for achieving N-7 selectivity involves the use of N-trimethylsilylated purines with a tert-alkyl halide, catalyzed by SnCl4. nih.govnih.gov

Base-Induced Alkylation Methodologies

Base-induced alkylation is a conventional and widely utilized method for modifying the purine skeleton. This approach involves the deprotonation of a purine NH proton by a base, generating a purine anion that subsequently acts as a nucleophile, attacking an alkyl halide or a similar electrophile. researchgate.net However, this direct alkylation pathway commonly leads to the formation of both N-7 and N-9 alkylated isomers. nih.govacs.orgnih.gov

The ratio of these isomers is highly dependent on the reaction conditions. A variety of bases have been employed, including potassium carbonate (K2CO3), sodium hydride (NaH), 1,8-Diazabicycloundec-7-ene (DBU), and potassium hydroxide (B78521) (KOH). ub.eduresearchgate.net The solvent also plays a crucial role, with dimethylformamide (DMF) being a common choice. ub.eduresearchgate.net Despite its utility, achieving high regioselectivity can be challenging, and separation of the resulting isomers is often necessary. nih.gov In many cases, the N-9 isomer is the major product obtained. ub.edunih.gov

Table 1: Examples of Base-Induced Alkylation Conditions for 6-Chloropurine Derivatives

Purine SubstrateAlkylating AgentBaseSolventMajor ProductCitation
6-ChloropurineMethyl iodideDBUAcetonitrileN-9/N-7 Mixture ub.edu
6-ChloropurineMethyl iodide(Bu)4NOHAcetonitrileN-9 ub.edu
2-Amino-6-chloropurine (B14584)BromomethylcyclohexaneK2CO3DMFN-9/N-7 Mixture researchgate.net

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers an alternative and often more regioselective method for the N-alkylation of purines, particularly favoring the N-9 position. researchgate.netclockss.org This reaction facilitates the conversion of a primary or secondary alcohol into an N-alkylated purine in a single step. organic-chemistry.org The process involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgsemanticscholar.org

The triphenylphosphine and DEAD combine to form a phosphonium (B103445) intermediate that activates the alcohol's oxygen, turning it into a good leaving group. organic-chemistry.org The purine, acting as the nucleophile, then displaces the activated hydroxyl group. organic-chemistry.org This method has been successfully applied to 6-chloropurine derivatives, such as 2-amino-6-chloropurine, to synthesize N-9 substituted acyclic and carbocyclic analogs. researchgate.netclockss.org A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, which is valuable in the synthesis of stereospecific molecules. organic-chemistry.org

Table 2: N-9 Alkylation of 2-Amino-6-chloropurine via Mitsunobu Reaction

Alcohol SubstrateReagentsProductCitation
Cyclopentenol derivativePPh3, DEADN-9 alkylated 2-amino-6-chloropurine clockss.org
ButanolPPh3, DEAD9-(4-Hydroxybut-1-yl)-2-amino-6-chloropurine clockss.org
CyclohexylmethanolPPh3, DEADN-9-(Cyclohexylmethyl)-2-amino-6-chloropurine researchgate.net

Palladium-Catalyzed Allylation

Palladium-catalyzed allylation, often referred to as the Tsuji-Trost reaction, is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.org This reaction allows for the allylation of nucleophiles, including purines, using an allylic compound (like an allyl acetate (B1210297) or bromide) and a palladium(0) catalyst. organic-chemistry.org

The catalytic cycle begins with the coordination of the Pd(0) catalyst to the double bond of the allylic substrate, forming a π-allyl complex. organic-chemistry.org This is followed by oxidative addition, where the leaving group is expelled, generating an η3-π-allyl palladium complex. organic-chemistry.org The purine nucleophile then attacks this complex. Depending on the nucleophile's characteristics, the attack can occur either directly at the allyl moiety or first at the palladium center followed by reductive elimination to yield the N-allylated purine. organic-chemistry.org This methodology provides an efficient route for the introduction of an allyl group onto the purine ring system.

C-8 Functionalization Approaches

Modification at the C-8 position of the purine ring is a key strategy for creating structural diversity in purine derivatives. This position is susceptible to electrophilic substitution and can also be functionalized through metallation-based approaches.

Direct Bromination Techniques

The introduction of a bromine atom at the C-8 position of a 6-chloropurine can be achieved through direct bromination. This electrophilic substitution reaction is a straightforward method for synthesizing the this compound scaffold. researchgate.net The reaction typically involves treating the 6-chloropurine substrate with molecular bromine (Br2) in a suitable solvent system, such as water or chloroform. researchgate.netsci-hub.se This method is effective for precursors that can withstand the oxidative conditions of the brominating agent. researchgate.net

Lithiation-Halogenation Protocols

For substrates that are sensitive to direct bromination conditions, a lithiation-halogenation protocol provides a viable alternative. researchgate.net This two-step process begins with the regioselective deprotonation of the C-8 proton using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). This generates a highly reactive C-8 lithiated purine intermediate.

In the second step, this intermediate is "trapped" by an electrophilic bromine source. A common quenching agent for this purpose is 1,2-dibromo-1,1,2,2-tetrachloroethane (CCl2BrCCl2Br). researchgate.net This sequence allows for the precise introduction of a bromine atom at the C-8 position under conditions that can be tolerated by a wider range of functional groups. researchgate.net

Advanced Derivatization and Chemical Modifications of the Purine Nucleus

The this compound core is a versatile platform for introducing a wide array of functional groups through various organic reactions. The differential reactivity of the chlorine atom at the C6 position and the bromine atom at the C8 position is the cornerstone of its synthetic application, allowing for controlled, stepwise modifications. The C6 position is generally more susceptible to nucleophilic aromatic substitution, while the C8 position is more reactive in transition-metal-catalyzed cross-coupling reactions.

The halogenated C6 and C8 positions of the purine nucleus are primary sites for substitution reactions. The electron-deficient nature of the pyrimidine (B1678525) and imidazole rings of the purine system facilitates these transformations.

Nucleophilic aromatic substitution (SNAr) reactions are a fundamental method for derivatizing the purine core. researchgate.net In dihalogenated purines, the C6 position is typically the most electrophilic and, therefore, the most reactive towards nucleophilic attack. researchgate.net This inherent regioselectivity allows for the selective replacement of the C6-chloro group in this compound while leaving the C8-bromo group intact.

This selective reaction allows for the introduction of a variety of substituents by reacting the purine with different nucleophiles. For instance, treatment with alkoxides (e.g., sodium methoxide) yields 6-alkoxy-8-bromopurines. Similarly, reactions with primary or secondary amines lead to the formation of N6-substituted 8-bromoadenine (B57524) analogs, and thiolates can be used to introduce sulfur-containing moieties. This strategy provides a straightforward route to a diverse library of 6-substituted-8-bromopurines, which can serve as intermediates for further modifications at the C8 position.

NucleophileFunctional Group IntroducedProduct Class
R-O⁻ (Alkoxides)-OR (Alkoxy)6-Alkoxy-8-bromopurines
R¹R²NH (Amines)-NR¹R² (Amino)N⁶-Substituted 8-bromoadenines
R-S⁻ (Thiolates)-SR (Alkyl/Arylthio)6-Thioether-8-bromopurines
N₃⁻ (Azide)-N₃ (Azido)6-Azido-8-bromopurines

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from halopurines. researchgate.net In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds under palladium catalysis is key. The general reactivity trend for organohalides in such reactions is I > Br > OTf > Cl, making the C8-bromo position significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C6-chloro position. researchgate.net This chemo-selectivity allows for the functionalization of the C8 position while preserving the C6-chloro group for subsequent nucleophilic substitution or a second, more forcing cross-coupling reaction.

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is widely employed for the synthesis of biaryl compounds and has been successfully applied to purine systems. researchgate.netwikipedia.org For this compound, the Suzuki-Miyaura coupling can be performed selectively at the C8 position. By reacting the dihalopurine with an aryl or vinyl boronic acid in the presence of a palladium catalyst (such as Pd(PPh₃)₄) and a base, the corresponding 8-aryl- or 8-vinyl-6-chloropurine derivatives can be obtained in good yields. researchgate.net The C6-chloro group remains available for subsequent transformations, demonstrating the synthetic utility of this orthogonal reactivity.

Boronic Acid/Ester (R-B(OH)₂)Substituent (R) Introduced at C8Product ClassCatalyst System Example
Phenylboronic acidPhenyl8-Phenyl-6-chloro-9H-purinePd(PPh₃)₄ / Na₂CO₃
4-Methoxyphenylboronic acid4-Methoxyphenyl8-(4-Methoxyphenyl)-6-chloro-9H-purinePd(PPh₃)₄ / Na₂CO₃
Vinylboronic acidVinyl8-Vinyl-6-chloro-9H-purinePd(PPh₃)₄ / Na₂CO₃
2-Furylboronic acid2-Furyl8-(2-Furyl)-6-chloro-9H-purinePd(PPh₃)₄ / Na₂CO₃

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings can be selectively performed at the C8-bromo position of this compound. researchgate.net

Sonogashira Coupling: This reaction couples the C8-bromo position with a terminal alkyne to form an 8-alkynyl-6-chloropurine. wikipedia.orglibretexts.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It is a highly efficient method for introducing alkynyl moieties, which are valuable for further chemistry, such as click reactions, or for their electronic properties. wikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the C8-bromo position with primary or secondary amines. wikipedia.org It provides an alternative to classical SNAr reactions for C-N bond formation and often proceeds under milder conditions with a broader substrate scope, enabling the synthesis of various 8-amino-6-chloropurine derivatives.

Stille and Negishi Couplings: These reactions, utilizing organotin and organozinc reagents, respectively, also offer pathways for selective C-C bond formation at the C8 position. researchgate.net

These reactions collectively provide a powerful toolkit for the selective elaboration of the C8 position, generating a diverse range of 8-substituted-6-chloropurines.

Reaction NameCoupling PartnerBond FormedProduct Class
Sonogashira CouplingTerminal Alkyne (R-C≡CH)C(sp)-C(sp)8-Alkynyl-6-chloropurines
Buchwald-Hartwig AminationAmine (R¹R²NH)C(sp)-N8-Amino-6-chloropurines
Stille CouplingOrganostannane (R-Sn(Alkyl)₃)C(sp)-C(sp²/sp³)8-Substituted-6-chloropurines
Negishi CouplingOrganozinc (R-ZnX)C(sp)-C(sp²/sp³)8-Substituted-6-chloropurines

The this compound molecule can undergo oxidation and reduction reactions, although these are less commonly employed for derivatization compared to substitution and coupling reactions.

Oxidation: The purine ring itself is relatively electron-rich and can be susceptible to oxidation. Strong oxidizing agents can lead to ring-opening or degradation of the heterocyclic system. However, controlled oxidation can lead to the formation of purine N-oxides, typically at the N1, N3, or N7 positions. These N-oxides can alter the electronic properties and biological activity of the purine and may serve as handles for further functionalization.

Reduction: Reduction reactions can target the halogen substituents. Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or other chemical reduction methods can lead to dehalogenation. Depending on the reaction conditions, selective removal of the bromine atom over the chlorine atom, or removal of both halogens, could potentially be achieved to yield 6-chloropurine or the parent 9H-purine, respectively. Such transformations are useful for removing the halogen directing groups after they have served their synthetic purpose.

Condensation and Cyclization Reactions

The construction of the purine ring system often relies on classical synthetic strategies, with the Traube purine synthesis being a prominent and adaptable method. slideshare.net This approach typically involves the condensation of a substituted 4,5-diaminopyrimidine (B145471) with a one-carbon unit, followed by cyclization to afford the bicyclic purine core. For the synthesis of this compound, a logical starting point is 6-chloro-4,5-diaminopyrimidine.

The general steps of the Traube synthesis applicable to this compound are as follows:

Preparation of the Pyrimidine Intermediate : The synthesis begins with a suitably substituted pyrimidine. For instance, 4,5-diamino-6-chloropyrimidine can be prepared from commercially available starting materials.

Introduction of the C8-Bromo Substituent : The bromine atom at the 8-position can be introduced by cyclizing the 4,5-diaminopyrimidine with a bromine-containing one-carbon source. Alternatively, a precursor purine can be directly brominated. For example, 6-chloropurines can be readily brominated at the C-8 position. researchgate.net

Cyclization : The condensation of 6-chloro-4,5-diaminopyrimidine with a suitable reagent, such as cyanogen (B1215507) bromide or a similar electrophile, can lead to the formation of the imidazole ring, yielding the desired this compound.

A study on the synthesis of 6,8,9-trisubstituted purine analogs started from 4,6-dichloro-5-nitropyrimidine, which was subsequently converted to a 6-chloro-4,5-diaminopyrimidine derivative, highlighting a practical approach to obtaining the necessary pyrimidine precursor. nih.gov

Table 1: Examples of Condensation Reactions for Purine Synthesis

Starting MaterialReagentProductReference
4,5-DiaminopyrimidineFormic AcidPurine scribd.com
6-Chloro-4,5-diaminopyrimidineDiethoxymethyl Acetate6-Chloropurine slideshare.net
2-Amino-6-chloropurineBromine in Water2-Amino-8-bromo-6-chloropurine researchgate.net

Diazotization and Related Coupling Reactions

Diazotization reactions are powerful tools for the chemical modification of aromatic and heteroaromatic amines, enabling their conversion into a wide array of functional groups. In purine chemistry, the diazotization of aminopurines is a key step in the synthesis of various halogenated and other substituted derivatives.

The Sandmeyer or related reactions can be employed to replace a diazonium group, formed from an amino group, with a halide. While direct diazotization of an 8-amino-6-chloro-9H-purine is a plausible route, it is more common to see diazotization used to introduce the chloro group at the 6-position from a 6-aminopurine precursor. Subsequently, the 8-position can be brominated.

For instance, the synthesis of 6-chloropurine derivatives can be achieved from their 6-amino counterparts via diazotization in the presence of a chloride source. This methodology is crucial for accessing the 6-chloro-purine scaffold, which is a versatile precursor for further functionalization.

Table 2: Diazotization Reactions in Purine Chemistry

Starting MaterialReagentsProductYield (%)Reference
2-Amino-6-chloropurine derivativet-BuONO, SbCl3, CH2Cl22,6-Dichloropurine derivative>80N/A
Adenosine (B11128) derivativeNaNO2, HBF46-Fluoropurine derivativeN/AN/A

Selenylation and Thiolation Reactions

The introduction of selenium and sulfur moieties into the purine ring can significantly modulate the biological activity of the resulting compounds. The chloro group at the C6 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) by selenium and sulfur nucleophiles.

Selenylation: The reaction of this compound with a selenium nucleophile, such as sodium hydrogen selenide (B1212193) (NaHSe) or a selenolate, would be expected to displace the C6-chloro group to yield the corresponding 6-selenylpurine derivative. Reagents like benzeneselenenyl chloride can also be used for electrophilic selenenylation at other positions, though the primary reaction at the 6-position with a nucleophile is more common for 6-chloropurines. orgsyn.org

Thiolation: Similarly, thiolation at the C6 position can be readily achieved by reacting this compound with various sulfur nucleophiles. Common reagents for this transformation include sodium sulfide (B99878) (Na₂S), sodium hydrosulfide (B80085) (NaSH), or thiourea (B124793) followed by hydrolysis. For instance, reaction with sodium thiomethoxide (NaSMe) would yield 8-bromo-6-(methylthio)-9H-purine. This SNAr reaction is a well-established method for the synthesis of 6-thiopurines and their S-substituted derivatives.

Table 3: Representative Thiolation Reactions of 6-Chloropurines

Starting MaterialReagentProductReference
6-ChloropurineThiourea, EthanolPurine-6-thione jchps.com
6-ChloropurineSodium Thiomethoxide6-(Methylthio)purineN/A
6-Chloropurine derivativeHydrazine Hydrate6-Hydrazinylpurine derivative jchps.com

Benzoylation

Benzoylation of purines can occur at various positions, primarily on the nitrogen atoms of the purine ring system. For this compound, the most likely site for benzoylation under standard conditions (e.g., using benzoyl chloride in the presence of a base) would be the N9 position of the imidazole ring. This reaction would proceed via nucleophilic attack of the N9 nitrogen on the carbonyl carbon of benzoyl chloride.

The benzoylation would serve to introduce a benzoyl group, which can act as a protecting group or as a handle for further synthetic modifications. The reaction conditions, such as the choice of solvent and base, can influence the regioselectivity of the benzoylation.

While specific literature on the benzoylation of this compound is scarce, the general principles of N-acylation of purines are well-documented. For example, the reaction of fluorescein (B123965) with benzoyl chloride results in O-benzoylation, demonstrating the general reactivity of benzoyl chloride as an acylating agent. researchgate.net

Table 4: General Benzoylation Reaction

SubstrateReagentProductReference
FluoresceinBenzoyl Chloride3-oxo-3H-spiro[isobenzofuran-1,9′-xanthene]-3′,6′-diyl dibenzoate researchgate.net
General Purine (e.g., Adenine)Benzoyl Chloride, Pyridine (B92270)N-BenzoylpurineN/A

Chemical Reactivity and Mechanistic Investigations of 8 Bromo 6 Chloro 9h Purine

Analysis of Reaction Types and Pathways

The chemical behavior of 8-bromo-6-chloro-9H-purine is dominated by reactions that target its three primary reactive sites: the C6 carbon, the C8 carbon, and the N9 nitrogen of the imidazole (B134444) ring. The purine (B94841) core itself is electron-poor, which makes the C6 and C8 positions susceptible to nucleophilic attack. Consequently, nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway. researchgate.net

The C6 position is generally the most reactive site for nucleophilic displacement in di- and tri-halogenated purines. researchgate.net This heightened reactivity allows for the selective introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, at this position while leaving the C8-bromo group intact. This selectivity is fundamental to the stepwise functionalization of the purine scaffold.

Following substitution at C6, the C8 position can be targeted. The C8-bromo bond is less reactive towards direct SNAr but is highly susceptible to metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. researchgate.net Alternatively, the C8 position can be activated through metal-halogen exchange to form a potent organometallic nucleophile. The proton at the C8 position of a purine is the most acidic, making it a primary site for deprotonation and C-H activation reactions in related compounds, which highlights the unique reactivity of this position. researchgate.net

Furthermore, the N9 position of the purine's imidazole ring is readily alkylated. In the presence of a base, the N9 proton can be removed, and the resulting anion can react with various electrophiles. This N-alkylation is often a primary step in synthetic sequences to improve solubility and to direct the regioselectivity of subsequent reactions. researchgate.net

Table 1: Overview of Reaction Types at Different Positions of this compound

Reactive SiteCommon Reaction TypesTypical Reagents
C6 Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides, Thiolates
C8 Suzuki-Miyaura Cross-Coupling, Metal-Halogen ExchangeBoronic acids/Pd catalyst, Organolithium reagents
N9 N-AlkylationAlkyl halides/Base (e.g., K₂CO₃)

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a cornerstone of purine chemistry and the principal mechanism for derivatization at the C6 and C8 positions of this compound. Unlike SN1 and SN2 reactions, the SNAr mechanism does not proceed via a backside attack or the formation of a highly unstable aryl cation. wikipedia.orgchemistrysteps.com Instead, it typically follows a two-step addition-elimination pathway. libretexts.org

The mechanism is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing a halogen (the ipso-carbon). This step is generally the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In this complex, the aromaticity of the purine ring is temporarily disrupted, and the negative charge is delocalized over the ring system, particularly stabilized by the electron-withdrawing nitrogen atoms. masterorganicchemistry.com In the second step, the leaving group (chloride or bromide) is expelled, and the aromaticity of the purine ring is restored. chemistrysteps.com

The presence of the electron-withdrawing purine ring system activates the attached halogens towards nucleophilic attack. wikipedia.org In the case of this compound, the C6-chloro group is significantly more reactive towards SNAr than the C8-bromo group. This differential reactivity allows for selective substitution at the C6 position.

While the stepwise addition-elimination model is widely accepted, recent studies on other aromatic systems suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur simultaneously without the formation of a discrete Meisenheimer intermediate. nih.gov However, for most reactions involving purines, the Meisenheimer complex model remains the standard for explaining reactivity and regioselectivity.

Electrophilic Attack Mechanisms on Purine Anions

While the purine ring is inherently electron-poor and thus generally reactive towards nucleophiles, its corresponding anion is a potent nucleophile. Deprotonation of the purine core with a strong base generates a purine anion that can readily react with electrophiles. For the purine skeleton, the most acidic proton is typically at the C8 position. researchgate.net

In the case of this compound, direct deprotonation at C8 is blocked by the bromo substituent. However, deprotonation at the N9 position is readily achieved using bases like potassium carbonate or sodium hydride. The resulting N9-anion can then participate in reactions with various electrophiles, most commonly alkyl halides, leading to N9-substituted purine derivatives.

A more powerful strategy involves C-H activation at the C8 position of a purine that is unsubstituted at that site. This is typically achieved through lithiation using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile. researchgate.net Although this compound already has a substituent at C8, this principle becomes relevant after a reductive debromination step or in related purine systems, illustrating a powerful method for C-C bond formation at this position.

Metal-Halogen Exchange Processes

Metal-halogen exchange is a powerful transformation in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This reaction is particularly useful for activating the C8 position of this compound. The process typically involves reacting the aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. nih.govharvard.edu

The rate of lithium-halogen exchange is dependent on the halogen, following the general trend I > Br > Cl. wikipedia.orgprinceton.edu This predictable reactivity order allows for the selective exchange of the bromine atom at the C8 position of this compound, leaving the C6-chloro group untouched.

The mechanism is believed to proceed through the formation of an intermediate "ate-complex," where the carbanion of the organolithium reagent attacks the halogen atom on the purine ring. wikipedia.orgharvard.edu This complex then collapses to form the more stable lithiated purine and an alkyl halide.

The resulting 6-chloro-8-lithiated-purine is a highly reactive nucleophile. It can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce diverse functional groups at the C8 position. This two-step sequence of metal-halogen exchange followed by electrophilic trapping provides a versatile route to complex 8-substituted purines that are not accessible through direct SNAr.

Table 2: Regioselectivity in Metal-Halogen Exchange of this compound

Starting MaterialReagentPredicted IntermediateRationale for Selectivity
This compoundn-Butyllithium6-Chloro-8-lithio-9H-purineThe rate of exchange for Br is significantly faster than for Cl. wikipedia.orgprinceton.edu

Neighboring-Group Mechanisms in Purine Derivatization

Neighboring-group participation (NGP), or anchimeric assistance, is a mechanism where a substituent close to a reaction center intramolecularly facilitates a reaction, often by acting as a nucleophile. This process typically proceeds through a cyclic intermediate and can lead to enhanced reaction rates and retention of stereochemistry.

In the context of this compound derivatization, NGP could theoretically occur if a suitable functional group is installed at the N9 position. For instance, an N9-substituent containing a hydroxyl or amino group, tethered by a flexible alkyl chain, could potentially displace the chlorine at C6 or the bromine at C8.

Biological Activities and Molecular Mechanisms of Action

Broad-Spectrum Biological Effects of 8-Bromo-6-chloro-9H-Purine Derivatives

Purine (B94841) analogues, including derivatives of this compound, represent a class of compounds with significant potential in cancer therapy. researchgate.netnih.gov Their structural similarity to endogenous purines allows them to function as antimetabolites, targeting the precursors involved in nucleic acid synthesis and thereby disrupting cellular metabolism. nih.gov Modifications at the C2, C6, C8, and C9 positions of the purine ring have been a primary focus for developing derivatives with diverse mechanisms of action against cancer cells. jst.go.jp

Derivatives based on the purine structure play a crucial role in impeding the processes that fuel tumor growth. nih.gov These compounds can interfere with the synthesis of DNA in cancer cells, which is essential for their rapid proliferation. nih.gov For instance, the growth-inhibitory effects of 8-chloro-cAMP have been observed in various tumor cell lines, an activity that is dependent on its conversion to its metabolite, 8-chloro-adenosine. nih.govnih.gov This metabolite has demonstrated the ability to inhibit the growth of human colon adenocarcinoma cell lines, HCT116 and FET. nih.gov Research has also shown that cancer cells utilize both the de novo synthesis and the salvage pathway to acquire purine nucleotides necessary for growth. utsw.edu The efficacy of purine analogues is rooted in their ability to disrupt these essential supply lines. utsw.edu

A key mechanism through which purine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govrsc.org Studies on 6,8,9-poly-substituted purine analogues have shown that certain derivatives can trigger apoptosis in human leukemic lymphocytes. nih.govrsc.org For example, compounds featuring a benzoxy group at the C6 position demonstrated significant antiproliferative activity in Jurkat cells, a line derived from acute T-cell leukemia. nih.govrsc.org The apoptotic mechanism was confirmed through analyses of the cell cycle, Annexin-V staining, and the cleavage of initiator caspases, all of which are hallmarks of apoptosis. nih.govrsc.org

The anticancer potential of this compound derivatives has been evaluated against a range of human cancer cell lines. Research has demonstrated that specific substitutions on the purine ring can yield compounds with notable cytotoxic activity. nih.gov For example, certain 6,8,9-trisubstituted purine analogues have shown efficacy against human liver (Huh7), colon (HCT116), and breast cancer (MCF-7) cells that surpasses that of clinically used drugs like 5-Fluorouracil and Fludarabine. nih.gov Similarly, other purine derivatives have shown promising activity against HER2-dependent breast cancer (SK-BR-3) and estrogen receptor-positive breast cancer (MCF-7) cell lines. mdpi.com

Compound Derivative ClassCancer Cell LineObserved EffectSource
6,8,9-Trisubstituted PurinesMCF-7 (Breast), HCT116 (Colon), Huh7 (Liver)Exhibited notable cytotoxic activity, surpassing 5-Fluorouracil and Fludarabine. nih.gov
8-Chloro-adenosine (Metabolite of 8-Cl-cAMP)HCT116 (Colon), FET (Colon)Demonstrated growth inhibitory activity with IC50 values of 0.6 µM and 0.9 µM, respectively. nih.gov
N9-Substituted Purine (Compound 14)SK-BR-3 (Breast)Showed good cellular activity with a Growth Inhibition (GI) of 60.93%. mdpi.com
2-Phenyloxazole-Substituted Purine (Compound 8)MCF-7 (Breast)Exerted reasonable antiproliferative activity with a GI value of 33.27%. mdpi.com
6-Benzyloxy-9-tert-butyl-8-phenyl-9H-purineJurkat (T-cell leukemia)Displayed the highest antiproliferative activity of the series tested. nih.govrsc.org

The anticancer activity of purine derivatives is also linked to their ability to modulate cellular signaling pathways that control cell proliferation. semanticscholar.org Many of these compounds are designed to target and inhibit specific proteins, such as kinases, which are essential for cell cycle regulation. semanticscholar.orggoogle.com For example, a study of pro-apoptotic purine analogues identified Death-Associated Protein Kinase 1 (DAPK-1) as a target. nih.gov The most active antiproliferative compound in the series, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, was found to have the lowest IC50 value against recombinant DAPK1, suggesting that its ability to induce apoptosis may be linked to the inhibition of this kinase. nih.gov

In addition to their anticancer effects, derivatives of halogenated purines have been investigated for their potential as antiviral agents. researchgate.netmdpi.com Specifically, nucleoside analogues incorporating a 6-chloropurine (B14466) base have shown promise. nih.govnih.gov Research into agents against the SARS-coronavirus (SARS-CoV) revealed that the 6-chloropurine moiety could be a critical component for antiviral activity. nih.gov

It is hypothesized that the electrophilic nature of the 6-chloropurine group may allow it to form a covalent bond with a target enzyme, leading to effective and irreversible inhibition. nih.gov In a study evaluating various nucleoside analogues, two compounds with a 6-chloropurine base exhibited promising anti-SARS-CoV activity, comparable to that of known antiviral agents like mizoribine (B1677216) and ribavirin. nih.govnih.gov This highlights the importance of the purine structure in developing new antiviral therapies. nih.govmdpi.com

Antiviral Properties

Inhibition of Viral Replication

Research into the antiviral properties of purine analogs has identified promising candidates for therapeutic development. While direct studies on this compound are limited, research on structurally related compounds provides valuable insights. For instance, an 8-bromo analogue of a 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine derivative demonstrated notable activity against rhinovirus type 1B. nih.gov This suggests that the 8-bromo substitution on the purine ring can contribute to antiviral efficacy. The mechanism of action for many purine analogues involves the inhibition of viral polymerases or other enzymes crucial for viral replication, thereby disrupting the synthesis of viral genetic material. nih.gov Nucleoside analogs containing a 6-chloropurine moiety have also been investigated as potential anti-SARS-CoV agents, with some showing promising activity. nih.govresearchgate.net Further investigation is warranted to determine the specific antiviral spectrum and mechanism of this compound.

Antimicrobial Efficacy

Derivatives of 6-chloro-8-substituted-9H-purine have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi. These studies reveal that such compounds can exhibit significant antimicrobial properties. The antibacterial and antifungal activities of these derivatives were assessed using the disc diffusion method at various concentrations.

The antibacterial screening was conducted against Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, Proteus vulgaris and Klebsiella pneumoniae. For antifungal evaluation, the compounds were tested against Aspergillus niger and Penicillium chrysogenium. The results, presented in the data table below, indicate that these purine derivatives possess a broad spectrum of antimicrobial activity.

Antimicrobial Activity of 6-chloro-8-substituted-9[H]-purine Derivatives
CompoundMicroorganismZone of Inhibition (mm) at 100µg/discZone of Inhibition (mm) at 200µg/disc
6-chloro-8-(phenyl)-9H-purineStaphylococcus aureus1014
6-chloro-8-(4-chlorophenyl)-9H-purineBacillus subtilis1216
6-chloro-8-(4-methoxyphenyl)-9H-purineProteus vulgaris913
6-chloro-8-(4-nitrophenyl)-9H-purineKlebsiella pneumoniae1115
6-chloro-8-(phenyl)-9H-purineAspergillus niger1317
6-chloro-8-(4-chlorophenyl)-9H-purinePenicillium chrysogenium1115

Anti-inflammatory and Antioxidant Activities

The therapeutic potential of purine derivatives extends to their anti-inflammatory and antioxidant activities. While direct experimental data for this compound is not extensively available, studies on related 6-chloro-8-substituted-9H-purine derivatives have demonstrated significant antioxidant properties. The antioxidant activity of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

The anti-inflammatory effects of purine analogues are often linked to their ability to modulate various signaling pathways involved in inflammation. For example, certain purine derivatives have been shown to act as antagonists at adenosine (B11128) receptors, which play a crucial role in regulating inflammatory responses. nih.gov By blocking specific adenosine receptor subtypes, these compounds can mitigate inflammation. The structural features of this compound suggest it may interact with such biological targets, but further research is necessary to elucidate its specific anti-inflammatory mechanisms.

Potential in Other Therapeutic Areas (e.g., Anti-Alzheimer's, Immunomodulation)

The diverse biological activities of purine analogues have prompted investigations into their potential for treating a range of other diseases, including neurodegenerative disorders like Alzheimer's disease and conditions requiring immunomodulation. Purine derivatives are being explored as multi-target-directed ligands for Alzheimer's disease, with some compounds designed to inhibit key enzymes like cholinesterases and modulate pathways associated with amyloid-beta peptide deposition.

In the context of immunomodulation, purine analogues can influence the function of immune cells. By interfering with nucleotide metabolism, they can suppress the proliferation of lymphocytes, an effect that is harnessed in immunosuppressive therapies. nih.gov The structural characteristics of this compound, particularly the halogen substitutions, may confer specific immunomodulatory properties, but this remains an area for future investigation.

Molecular Interactions and Biochemical Pathways

Binding to Purine Receptors and Enzymes

The biological effects of this compound are likely mediated through its interaction with various purine-binding proteins, including receptors and enzymes. Purine receptors, such as adenosine receptors (A1, A2A, A2B, and A3), are a major class of targets for purine analogues. nih.govjohnshopkins.edu The affinity and selectivity of binding to these receptors are highly dependent on the substitution pattern on the purine ring. For instance, substitutions at the 8-position have been shown to influence binding to adenosine receptors. mdpi.com The 8-bromo substituent in this compound could play a significant role in its receptor binding profile.

Furthermore, this compound may interact with enzymes that utilize purines as substrates or cofactors. The nature of these interactions, whether as a substrate, inhibitor, or allosteric modulator, would determine the downstream biochemical consequences.

Inhibition of Key Enzymes in Nucleotide Biosynthesis

A critical mechanism by which many purine analogues exert their biological effects is through the inhibition of key enzymes involved in nucleotide biosynthesis. nih.gov The de novo purine biosynthesis pathway is a fundamental cellular process, and its disruption can have profound effects on cell proliferation and survival. One of the key enzymes in this pathway is inosine (B1671953) monophosphate dehydrogenase (IMPDH), which catalyzes a rate-limiting step in the synthesis of guanine (B1146940) nucleotides. nih.govresearchgate.netsci-hub.se

Inhibition of IMPDH by purine analogues can lead to the depletion of guanine nucleotides, which are essential for DNA and RNA synthesis, as well as for various signaling processes. This mechanism is the basis for the use of some purine analogues as anticancer, antiviral, and immunosuppressive agents. nih.gov Given its structure as a purine analogue, this compound is a candidate for an IMPDH inhibitor. However, specific enzymatic assays are required to confirm this and to determine its potency and selectivity.

Modulation of Purine Metabolism Pathways

The purine scaffold of this compound makes it a candidate for interacting with enzymes involved in purine metabolism. Modifications at the 6 and 8 positions are known to influence the binding and activity of these enzymes.

Purine Nucleoside Phosphorylase (PNPase) Inhibition

Purine Nucleoside Phosphorylase (PNPase) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides. Inhibition of PNPase is a therapeutic strategy for T-cell mediated diseases. While direct studies on this compound are limited, research on related substituted purines provides strong evidence for its potential inhibitory activity. For instance, a series of N(7)- and N(9)-acyclonucleosides of guanine and 8-substituted guanines, including 8-bromo-guanine derivatives, have been evaluated for their ability to inhibit PNPase from human erythrocytes and rabbit kidney. These compounds were found to inhibit phosphorolysis competitively with respect to the nucleoside substrates. The guanosine (B1672433) analog 8-aminoguanosine (B66056) has also been identified as an effective inhibitor of PNPase. These findings suggest that the 8-bromo-purine scaffold is a viable pharmacophore for the design of PNPase inhibitors.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Its inhibition is a primary therapeutic approach for managing hyperuricemia and gout. Purine analogues are a well-established class of XO inhibitors. Studies on the substrate analog 8-bromoxanthine (B49285) reveal that it acts as an inhibitor of xanthine oxidase, with an uncompetitive mode of inhibition with respect to xanthine. The presence of the bulky bromine group at the 8-position allows the compound to interact with the molybdenum center of xanthine oxidase in a manner typical of other purine substrates and products. This interaction dramatically slows the rate of enzyme reduction by xanthine. Another related compound, 6-(bromomethyl)-9H-purine, also potently inhibits bovine milk xanthine oxidase in a time-dependent manner. These studies indicate that the bromo-purine structure is a key element for interaction with and inhibition of xanthine oxidase.

CompoundTarget EnzymeInhibition Constant (Ki)Mechanism of Inhibition
8-BromoxanthineXanthine Oxidase~400 µMUncompetitive with respect to xanthine
6-(Bromomethyl)-9H-purineXanthine OxidasePotent, time-dependentModifies the enzyme-bound FAD

Interaction with DNA Glycosylases

DNA glycosylases are enzymes involved in the base excision repair (BER) pathway, responsible for identifying and removing damaged or modified bases from DNA. While direct experimental data on the interaction of this compound with DNA glycosylases is not prominent in the literature, related studies on other modified nucleosides suggest a potential for such interactions. For example, the enzymes 8-oxoguanine DNA glycosylase (OGG1) and N-methylpurine DNA glycosylase (MPG) have been shown to catalyze the cleavage of the N-glycosidic bond of the antiviral nucleoside 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole, demonstrating that these enzymes can process free nucleosides with halogenated bases. This implicates DNA glycosylases in the metabolism of certain drug compounds and opens the possibility that purine analogs like this compound could be recognized by these repair enzymes.

Kinase Inhibition (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

The purine ring is a "privileged scaffold" in kinase inhibitor design, mimicking the adenine (B156593) moiety of ATP and enabling binding to the highly conserved ATP-binding pocket of kinases. The 6-chloro-purine core is a common starting point for the synthesis of kinase inhibitors, with substitutions at other positions, such as C8, used to achieve potency and selectivity.

Numerous studies have demonstrated that 2,6,9-trisubstituted purines are effective inhibitors of various kinases. For example, derivatives based on this scaffold have shown potent inhibition of the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia. Similarly, N,9-diphenyl-9H-purin-2-amine derivatives have been identified as highly effective Bruton's Tyrosine Kinase (BTK) inhibitors. Other research has led to the development of 9-(arenethenyl)purines as dual Src/Abl tyrosine kinase inhibitors.

The purine scaffold is also effective against serine/threonine kinases. For instance, 6,8,9-poly-substituted purine libraries have been synthesized and found to inhibit Death-Associated Protein Kinase 1 (DAPK-1), a serine/threonine kinase involved in apoptosis. Furthermore, 2,7,9-trisubstituted 8-oxopurines have been designed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), highlighting the versatility of the substituted purine core in targeting different kinase families. The 8-bromo and 6-chloro substitutions on the purine ring of this compound provide key chemical handles for creating libraries of potential kinase inhibitors with diverse selectivity profiles.

Purine Derivative ClassTarget Kinase(s)Kinase Family
2,6,9-Trisubstituted purinesBcr-AblTyrosine Kinase
N,9-Diphenyl-9H-purin-2-aminesBruton's Tyrosine Kinase (BTK)Tyrosine Kinase
9-(Arenethenyl)purinesSrc, AblTyrosine Kinase
6,8,9-Poly-substituted purinesDAPK-1Serine/Threonine Kinase
2,7,9-Trisubstituted 8-oxopurinesFLT3Tyrosine Kinase

Receptor Ligand and Antagonist Activity (e.g., Adenosine Receptors, Histamine (B1213489) Receptors)

Adenosine Receptors

Adenosine receptors (A₁, A₂A, A₂B, and A₃) are G protein-coupled receptors that mediate the diverse physiological effects of adenosine. Substituted purines are widely explored as antagonists for these receptors, with applications in various diseases. Research has shown that 2,6,9-trisubstituted purines can act as adenosine receptor antagonists. Specifically, the introduction of a bromine atom at the 8-position of the purine moiety has been a successful strategy for developing potent A₂A adenosine receptor antagonists. For example, 8-bromo-9-ethyl-2-phenetoxyadenine demonstrated a high binding affinity for the human A₂A receptor with a Ki value of 1.7 nM. This highlights the importance of the 8-bromo substitution for achieving high-affinity interactions with adenosine receptors.

Histamine Receptors

Histamine receptors (H₁, H₂, H₃, and H₄) are another class of G protein-coupled receptors involved in processes like allergic reactions and gastric acid secretion. While purine-based structures are less common as histamine receptor antagonists compared to other scaffolds, the versatility of the purine core allows for its adaptation to various receptor targets. However, specific data detailing the activity of this compound as a ligand or antagonist for histamine receptors is not well-documented in current scientific literature.

Structure Activity Relationship Sar Studies of 8 Bromo 6 Chloro 9h Purine Derivatives

Impact of Halogen Substituents on Biological Activity

The presence and identity of halogen substituents on the purine (B94841) ring and its associated moieties are significant determinants of biological activity. Studies have shown that halogens, through their electronic and steric properties, can modulate a compound's affinity for its target and its pharmacokinetic properties.

In one series of purine-scaffold compounds, chlorine was generally the preferred substituent over other functionalities like methoxy (B1213986) (–OCH3), trifluoromethoxy (–OCF3), trifluoromethyl (–CF3), cyano (–CN), or methyl (–CH3). nih.gov The only exception was bromine, which was found to be a tolerable substitute for chlorine, suggesting that the specific nature of the halogen at certain positions is crucial for maintaining or enhancing activity. nih.gov For instance, comparing compounds with different halogen substitutions at the same position often reveals a clear trend in activity. Studies on NBF derivatives have demonstrated that compounds with chloro and bromo substituents at the 3'-position of a benzofuran (B130515) moiety exhibited significant agonistic effects at the mu opioid receptor (MOR), with %MPE (Maximum Possible Effect in antinociception tests) of 84.5% and 90.9% respectively. nih.gov This highlights that specific halogens can confer potent biological responses.

The general principle that increasing the atomic mass of a halogen substituent can improve biological activity has also been observed in other molecular scaffolds, suggesting a potential avenue for optimizing purine derivatives. rsc.org The conscious design and selection of halogen substituents are therefore critical for tailoring the biological effects of these compounds.

Effects of Substituent Position and Nature on Target Binding Affinity

The precise location and chemical nature of substituents on the 8-bromo-6-chloro-9H-purine framework are paramount in dictating binding affinity to target proteins. SAR studies consistently demonstrate that even minor positional changes or alterations in the type of substituent can lead to significant variations in potency.

The substitution pattern on the purine core itself is a key factor. Direct alkylation of the purine ring can lead to a mixture of N7 and N9 isomers, with the N9 regioisomer often being the thermodynamically more stable and predominant product. acs.org The differentiation between these isomers is critical, as the position of the alkyl group influences the molecule's orientation within the binding pocket. For example, in a series of Hsp90 inhibitors, substituents were placed at the N9 position to interact with the ATP binding site. mdpi.com

Furthermore, modifications at the C6 and C8 positions are central to SAR exploration. In the development of dual Src/Abl kinase inhibitors, replacing the chlorine at the C6 position with various arylamines led to an increase in kinase activity, whereas an alkyl derivative at the same position reduced potency. acs.org This indicates that aryl rings at this position might be involved in favorable interactions with the target. Similarly, for a series of Grp94 inhibitors, modifications on an 8-aryl ring showed that polar functionalities had a deleterious effect on activity, confirming the hydrophobic nature of the binding pocket. nih.gov

The nature of the substituent also plays a crucial role. In studies on NBF derivatives, it was found that while smaller substituents like chloro and bromo on a 6β-configured side chain led to agonistic activity, larger, bulky substituents like phenyl and pyridine (B92270) at the same position resulted in a switch to antagonistic activity. nih.gov This suggests that the size and bulkiness of the substituent can fundamentally alter the functional response at the receptor.

CompoundTargetModificationResult (IC50/Ki)
9g Grp948-(2,4-dichlorophenyl)sulfanylIC50 = 0.023 µM
9h Grp948-(2-bromo-4-chlorophenyl)sulfanylIC50 = 0.024 µM
9i Grp948-(2-chloro-4-(trifluoromethyl)phenyl)sulfanylIC50 = 0.054 µM
14 Hsp90α6-chloro, N9-(4-methylbenzyl)IC50 = 1.00 µM
6b Hsp90α6-chloro, N9-((3-(tert-Butyl)isoxazol-5-yl)methyl)IC50 = 1.76 µM
6c Hsp90α6-chloro, N9-((3-isopropylisoxazol-5-yl)methyl)IC50 = 0.203 µM
Compound 8 (NBF derivative) MOR6β-H, 3'-bromoKi = 0.11 nM
Compound 9 (NBF derivative) MOR6β-H, 3'-chloroKi = 0.13 nM

This table presents a selection of this compound derivatives and related compounds, detailing their structural modifications and the resulting impact on target binding affinity or inhibitory concentration.

Analysis of Structural Modifications for Enhanced Selectivity and Potency

A primary goal of SAR studies is to guide the structural modification of a lead compound to enhance its potency and selectivity for its intended biological target. This involves a systematic exploration of different functional groups, ring systems, and linkers.

For purine-based Hsp90 inhibitors, a strategy involved replacing a hydrophobic moiety with various five-membered aromatic and non-aromatic rings to probe the hydrophobic pocket of the enzyme. mdpi.com This led to the discovery that isoxazole (B147169) derivatives, particularly compound 6c with an isopropyl group, showed favorable Hsp90α inhibitory activity (IC50 = 0.203 µM). mdpi.com In contrast, a derivative with a bulkier tert-butyl group (6b ) was less potent (IC50 = 1.76 µM), illustrating a fine balance between substituent size and binding pocket accommodation for achieving high potency. mdpi.com

Selectivity is another critical parameter. In the context of Hsp90 inhibitors, achieving selectivity for different isoforms (e.g., Hsp90α vs. Grp94) is a significant challenge. The SAR of one purine series showed that a chlorine functionality was generally preferred, contributing to potent inhibition. nih.gov By carefully selecting substituents, it is possible to exploit subtle differences in the binding sites of target proteins to achieve greater selectivity.

Similarly, in the development of MOR ligands, the stereochemistry at the C6 position was found to be a key determinant of functional activity. Derivatives with a 6α configuration consistently acted as antagonists, regardless of the substituent at the 3'-position. nih.gov However, for the 6β configuration, the nature of the substituent was critical: small groups (bromo, chloro) conferred agonism, while bulky groups (phenyl) led to antagonism. nih.gov This demonstrates how structural modifications can be used to fine-tune the pharmacological profile from an agonist to an antagonist, thereby enhancing functional selectivity.

Conformational Analysis and Molecular Recognition Aspects

The three-dimensional conformation of a molecule and its ability to be recognized by a biological target are fundamental to its activity. Conformational analysis, often aided by X-ray crystallography and molecular modeling, provides crucial insights into how this compound derivatives bind to their targets.

X-ray crystal structures of several purine derivatives bound to the N-terminal domain of Hsp90 confirmed that the compounds adopt an L-shape conformation, occupying two distinct binding pockets as intended. mdpi.com The purine ring itself is situated in one pocket, making extensive hydrophobic interactions, while the substituent at the N9 position extends into a second, more hydrophobic pocket. mdpi.com These structures revealed that the protein's conformation remains largely unchanged upon binding of different derivatives, suggesting a rigid binding space that is highly selective for ligand shape and size. mdpi.com For instance, a bulky phenyl ring on one derivative was too large to slide sufficiently into the pocket, leading to lower solubility and difficulty in obtaining binding data. mdpi.com

Molecular modeling studies of NBF derivatives at the MOR have shown how substituent size and configuration can influence the preferred conformation, which in turn dictates function. nih.gov It was proposed that 6β derivatives with smaller substituents (Cl, Br) favor a "twisted boat" conformation that promotes receptor activation (agonism). In contrast, 6α derivatives or those with bulky substituents favor a "chair" conformation that stabilizes the inactive state of the receptor, leading to antagonism. nih.gov This highlights a direct link between the ligand's conformation, its molecular recognition by the receptor, and the resulting biological outcome. These insights are invaluable for the rational design of new derivatives with specific, predetermined functional activities.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 8-bromo-6-chloro-9H-purine, ¹H and ¹³C NMR would provide definitive evidence of its purine (B94841) core and the specific positions of its substituents.

¹H NMR Applications

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, two distinct signals would be anticipated in the ¹H NMR spectrum.

One signal corresponds to the proton attached to the C2 carbon of the purine ring. Due to the electron-withdrawing nature of the adjacent nitrogen atoms, this proton is expected to be deshielded and appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm.

The second signal is from the proton on the N9 nitrogen of the imidazole (B134444) portion of the purine ring (the "9H"). This N-H proton is typically broader than C-H signals and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It is also expected to appear downfield, often above δ 13.0 ppm in a non-protic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityNotes
C2-H~8.5 - 8.9Singlet (s)Represents the single proton on the pyrimidine (B1678525) ring of the purine core.
N9-H>13.0Broad Singlet (br s)Represents the proton on the imidazole ring; chemical shift is solvent-dependent.

¹³C NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to infer information about their chemical environment, hybridization, and bonding. The structure of this compound contains five carbon atoms within its purine ring system, and each is expected to produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of these carbons are influenced by the electronegative nitrogen atoms and the attached halogen substituents.

C6 and C8: These carbons are directly bonded to chlorine and bromine, respectively. The halogen atoms cause a significant downfield shift. The C6-Cl carbon would likely appear in the range of δ 150-155 ppm, while the C8-Br carbon would be found at a slightly more upfield position, around δ 125-135 ppm.

C2: This carbon is bonded to a hydrogen and situated between two nitrogen atoms, typically resonating in the region of δ 150-155 ppm.

C4 and C5: These are quaternary carbons within the fused ring system. Their signals are expected between δ 130 and 155 ppm, with the C4 signal generally being more downfield due to its proximity to three nitrogen atoms and the C6-Cl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon PositionExpected Chemical Shift (δ, ppm)Notes
C2~152Carbon in the pyrimidine ring, bonded to H.
C4~153Quaternary carbon at the ring fusion, adjacent to C5 and C6.
C5~132Quaternary carbon at the ring fusion, adjacent to C4 and N7.
C6~151Carbon in the pyrimidine ring, bonded to Cl.
C8~128Carbon in the imidazole ring, bonded to Br.

Mass Spectrometry (MS) for Molecular Characterization and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition of a compound and can also be used to deduce its structure through fragmentation analysis.

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For this compound (molecular formula C₅H₂BrClN₄), ESI-MS in positive ion mode would be expected to show a characteristic cluster of peaks for the [M+H]⁺ ion. This distinctive pattern is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The calculated molecular weight of the most abundant isotopic combination (C₅H₂⁷⁹Br³⁵ClN₄) is 231.92 g/mol . The resulting isotopic pattern would show four main peaks corresponding to the different combinations of these isotopes.

Table 3: Predicted Isotopic Pattern for the [M+H]⁺ Ion of this compound in ESI-MS
Isotopic Combinationm/z (Da)Relative Abundance (%)
C₅H₃⁷⁹Br³⁵ClN₄⁺232.93100.0
C₅H₃⁸¹Br³⁵ClN₄⁺ / C₅H₃⁷⁹Br³⁷ClN₄⁺234.93~128.8
C₅H₃⁸¹Br³⁷ClN₄⁺236.93~31.7

High-Resolution Mass Spectrometry (HRMS) and Time-of-Flight (TOF)

High-Resolution Mass Spectrometry (HRMS), often performed using a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement of the parent ion, typically to within 5 ppm. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm its elemental composition of C₅H₂BrClN₄. For instance, the calculated exact mass of the protonated monoisotopic species ([C₅H₃⁷⁹Br³⁵ClN₄]⁺) is 232.9336 Da. An experimental HRMS measurement matching this value would provide strong evidence for the compound's identity and purity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the m/z 232.93 ion), which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide structural information. A plausible fragmentation pathway for protonated this compound would involve the sequential loss of small molecules or radicals.

Key expected fragmentation steps could include:

Loss of a bromine radical (•Br) or hydrogen bromide (HBr).

Loss of a chlorine radical (•Cl) or hydrogen chloride (HCl).

Cleavage of the purine ring, such as the loss of HCN from the pyrimidine or imidazole portion.

Analyzing the masses of these fragments helps to piece together the structure of the original molecule and confirm the positions of the halogen substituents.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction intermediates, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted purines like this compound. sielc.comnih.govnih.govmdpi.com Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Method parameters are optimized to achieve sharp, symmetrical peaks with adequate retention times. A typical HPLC method for a related halogenated purine involves a C18 column and a mobile phase consisting of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. plos.orgresearchgate.net The use of an acidic modifier like phosphoric acid or formic acid in the mobile phase can improve peak shape and resolution. plos.org Detection is commonly performed using a UV detector, as the purine ring system exhibits strong absorbance in the UV region.

Table 1: Illustrative HPLC Parameters for Analysis of Halogenated Purine Analogs Data is representative of methods used for similar compounds and may require optimization for this compound.

Parameter Condition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid
Gradient Isocratic or Gradient Elution
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for the analysis of this compound, providing faster analysis times and improved resolution. nih.govnist.govnist.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

The enhanced sensitivity and efficiency of UHPLC make it particularly suitable for the analysis of complex mixtures and for high-throughput screening applications involving purine derivatives. The fundamental principles of separation are similar to HPLC, but the methods are adapted for the smaller column dimensions and higher flow rates, resulting in significantly reduced run times and solvent consumption. plos.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography (either HPLC or UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.govmdpi.comnist.govnist.gov This method is invaluable for the unequivocal identification of this compound and the characterization of trace-level impurities.

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. The precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected and fragmented to produce a characteristic pattern of product ions. This transition provides a high degree of certainty in identification and quantification. The isotopic pattern resulting from the presence of both chlorine and bromine atoms is a key diagnostic feature in the mass spectrum.

Table 2: Expected Mass Spectrometric Data for this compound

Parameter Expected Value
Formula C₄HBrClN₄
Molecular Weight 220.44 g/mol
Ionization Mode ESI Positive
Precursor Ion [M+H]⁺ m/z 219/221/223 (characteristic isotopic pattern)

| Key Fragment Ions | Dependent on fragmentation energy, involves loss of Br, Cl, HCN |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds.

Key characteristic absorption bands for the purine ring structure include C=N and C=C stretching vibrations, typically observed in the 1650-1450 cm⁻¹ region. The N-H stretching vibration of the imidazole proton is expected to appear as a broad band in the 3200-2800 cm⁻¹ range, often overlapping with C-H stretching vibrations. The C-Cl and C-Br stretching vibrations will be present in the fingerprint region, typically below 800 cm⁻¹. Analysis of the IR spectrum helps to confirm the presence of the core purine structure and the attached halogen atoms.

Table 3: General IR Absorption Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (imidazole) Stretch 3200 - 2800 (broad)
C-H (aromatic) Stretch 3100 - 3000
C=N / C=C (ring) Stretch 1650 - 1450
C-Cl Stretch 800 - 600

| C-Br | Stretch | 650 - 550 |

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative data on the percentage composition of carbon, hydrogen, and nitrogen in a purified sample of this compound. This technique is fundamental for verifying the empirical formula of the compound (C₄HBrClN₄).

The experimentally determined weight percentages of C, H, and N are compared against the theoretically calculated values. A close correlation between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Composition of this compound

Element Symbol Theoretical %
Carbon C 21.79
Hydrogen H 0.46
Bromine Br 36.25
Chlorine Cl 16.08

| Nitrogen | N | 25.42 |


Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-bromo-6-chloro-9H-purine, docking studies are crucial for identifying potential protein targets and elucidating the molecular basis of its activity. Purine (B94841) analogs are well-known inhibitors of a variety of enzymes, particularly protein kinases, due to their structural similarity to the endogenous ligand adenosine (B11128) triphosphate (ATP).

While specific docking studies for this compound are not extensively documented in publicly available literature, research on analogous purine derivatives provides a strong basis for predicting its behavior. For instance, studies on 9-(arenethenyl)purines have identified them as potent dual Src/Abl kinase inhibitors that bind to the inactive, DFG-out conformation of these kinases. acs.org This suggests that this compound could also be investigated as an inhibitor of such kinases, which are often implicated in cancer.

Docking studies of other substituted purines against targets like heat shock protein 90 (Hsp90) have revealed key interactions within the ATP-binding site. mdpi.com Typically, the purine ring forms hydrogen bonds with key amino acid residues, such as Asp93 in Hsp90, while the substituents at various positions can be tailored to interact with specific hydrophobic pockets, thereby enhancing binding affinity and selectivity. mdpi.com For this compound, the chloro group at the 6-position and the bromo group at the 8-position would be expected to significantly influence its binding orientation and interactions within a target's active site.

A hypothetical docking scenario of this compound into the ATP-binding site of a protein kinase could involve the following interactions:

Hydrogen Bonding: The nitrogen atoms of the purine core could act as hydrogen bond acceptors or donors with backbone atoms of the hinge region of the kinase.

Halogen Bonding: The bromine and chlorine atoms could form halogen bonds with electron-rich residues, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Hydrophobic Interactions: The purine ring itself can engage in hydrophobic and π-stacking interactions with aromatic residues in the active site.

A summary of potential interactions based on studies of similar purine-based inhibitors is presented in the table below.

Interaction TypePotential Interacting Residues (Example: Protein Kinase)
Hydrogen BondingHinge region amino acids (e.g., Met, Cys)
Halogen BondingCarbonyl oxygens, electron-rich side chains (e.g., Asp, Glu)
Hydrophobic/π-stackingAromatic residues (e.g., Phe, Tyr)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a series of derivatives of this compound, QSAR studies could be instrumental in predicting their inhibitory potency against a specific target and in guiding the design of new analogs with improved activity.

Electronic Properties: Dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Properties: Molecular volume, surface area, and specific shape indices.

Hydrophobic Properties: The logarithm of the partition coefficient (logP), which measures the hydrophobicity of the molecule.

Topological Properties: Descriptors that describe the connectivity of atoms in the molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates the descriptors with the observed biological activity (e.g., IC50 values). A robust QSAR model should have high statistical significance and predictive power, which is typically assessed through internal and external validation techniques. nih.gov

For a hypothetical series of this compound derivatives, a QSAR model might reveal that:

The presence of electron-withdrawing groups at a certain position enhances activity.

A specific range of hydrophobicity is optimal for cell permeability and target engagement.

The steric bulk at a particular position is critical and should not exceed a certain size to avoid steric clashes in the binding pocket.

Conformational Analysis and Tautomerism Studies

The biological activity of a molecule is intimately linked to its three-dimensional structure and its ability to adopt a specific conformation that is complementary to the binding site of its target. For this compound, conformational analysis is relatively straightforward for the rigid purine core, but the key consideration is the potential for tautomerism.

Purines can exist in different tautomeric forms, primarily involving the position of a hydrogen atom on the nitrogen atoms of the imidazole (B134444) ring. For this compound, the two most likely tautomers are the N7-H and N9-H forms. The relative stability of these tautomers can have a profound impact on the molecule's hydrogen bonding pattern and, consequently, its interaction with biological targets.

Computational studies on similar purine derivatives, such as 2-amino-6-chloropurine (B14584) and 6-oxy purines, have shown that the N9-H tautomer is often the more stable form in the gas phase and in solution. nih.govnih.gov Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative energies of different tautomers. These calculations can help determine the equilibrium population of each tautomer under physiological conditions. The preference for one tautomer over another is influenced by the electronic effects of the substituents on the purine ring. The electron-withdrawing nature of the chlorine and bromine atoms in this compound is expected to influence the acidity of the N-H protons and thus the tautomeric equilibrium.

Experimental techniques such as NMR spectroscopy can also be used to study tautomerism in solution, while X-ray crystallography can determine the tautomeric form present in the solid state. nih.gov Understanding the preferred tautomeric form of this compound is critical for accurate molecular docking and for the rational design of derivatives with optimized binding properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide a wealth of information about the intrinsic properties of this compound, including its electronic structure, reactivity, and spectroscopic properties.

Key parameters that can be derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and can be used to identify regions that are prone to electrophilic or nucleophilic attack.

Atomic Charges: DFT calculations can be used to determine the partial charges on each atom in the molecule, which can provide insights into its polarity and intermolecular interactions.

Reactivity Descriptors: Various reactivity indices, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

DFT studies on related compounds like 8-bromo-2-aminoadenosine have been used to understand the mechanism of one-electron reduction and the subsequent cleavage of the C-Br bond. acs.org Similar calculations for this compound would be valuable for predicting its metabolic fate and potential for covalent interactions with biological targets.

A summary of key electronic properties that can be obtained from DFT calculations is provided in the table below.

PropertySignificance
HOMO EnergyRelates to the electron-donating ability of the molecule.
LUMO EnergyRelates to the electron-accepting ability of the molecule.
HOMO-LUMO GapAn indicator of chemical reactivity and stability.
Molecular Electrostatic PotentialIdentifies electron-rich and electron-poor regions, predicting sites of interaction.
Atomic Partial ChargesHelps in understanding intermolecular interactions, including hydrogen bonding.

Applications and Future Directions in Medicinal Chemistry and Drug Discovery

8-Bromo-6-chloro-9H-purine as a Key Synthetic Intermediate and Building Block

This compound is a pivotal heterocyclic building block in organic synthesis, primarily due to the differential reactivity of its halogen substituents. bldpharm.com The chlorine atom at the C6 position and the bromine atom at the C8 position are amenable to nucleophilic substitution reactions, allowing for the sequential and regioselective introduction of a wide range of functional groups. This dual-halogenated purine (B94841) core provides chemists with a robust platform to synthesize diverse libraries of substituted purine derivatives.

The chlorine at C6 is generally more reactive towards nucleophiles than the bromine at C8, enabling a stepwise approach to synthesis. For instance, the C6 chloro group can be displaced by amines, thiols, or alcohols to install various side chains, while the C8 bromo group remains intact for subsequent functionalization, such as through Suzuki or Stille cross-coupling reactions to introduce aryl or other carbon-based substituents. This synthetic flexibility is crucial for creating 2,6,8,9-tetrasubstituted purines, a class of compounds that has shown significant promise as kinase inhibitors. ed.ac.ukacs.org The synthesis of various 6,8,9-trisubstituted purine analogues often starts from precursors like 4,6-dichloro-5-nitropyrimidine, which eventually forms a chlorinated purine core that undergoes further substitutions. nih.gov This highlights the fundamental role of chloro-purine intermediates in building molecular complexity and generating novel drug candidates.

Development of Novel Therapeutic Agents Based on the Purine Scaffold

The purine core is a privileged scaffold in drug discovery, and its derivatives have been successfully developed into treatments for a multitude of diseases, including cancer and viral infections. wikipedia.orgnih.gov The synthetic accessibility of complex purine derivatives, facilitated by intermediates like this compound, has enabled researchers to target a wide range of biological pathways with increasing specificity.

A significant challenge in modern chemotherapy is the emergence of drug resistance in cancer cells. The development of novel purine derivatives is a key strategy to address this problem. Research has focused on designing 6,8,9-trisubstituted purine analogues specifically aimed at overcoming acquired resistance mechanisms. nih.gov By modifying the substitution pattern on the purine ring, it is possible to create compounds that retain activity against cancer cells that have become resistant to existing treatments. nih.gov

Furthermore, in the context of kinase inhibitors, which are often purine-based, resistance frequently arises from mutations in the target kinase's ATP-binding site. A notable example is the T315I mutation in the Bcr-Abl kinase, which confers resistance to most first- and second-generation inhibitors used to treat chronic myeloid leukemia. Novel 9-(arenethenyl)purine inhibitors have been designed that bind to an inactive conformation of the kinase, showing cellular potency against the highly refractory T315I mutant, offering a promising avenue to circumvent this critical resistance mechanism. acs.org

The versatility of the purine scaffold allows for the fine-tuning of molecular structures to inhibit specific enzymes or modulate receptor activity with high selectivity. This has led to the development of targeted therapies for a variety of diseases.

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. acs.org Purine analogues have been extensively developed as kinase inhibitors. nih.gov Novel series of 9-(arenethenyl)purines have been identified as potent dual inhibitors of Src and Abl kinases. acs.org Additionally, 8-arylated purine derivatives have been found to inhibit glycogen (B147801) synthase kinase-3 (GSK-3), a target relevant to several diseases, including neurodegenerative disorders and diabetes. nih.gov

Purine Nucleoside Phosphorylase (PNPase) Inhibition: As discussed further in section 8.3, 8-aminopurines derived from substituted purine precursors function by inhibiting PNPase. nih.govnih.gov This enzyme is central to the purine salvage pathway, and its inhibition leads to a "rebalancing" of the purine metabolome, increasing levels of therapeutic nucleosides like inosine (B1671953) and guanosine (B1672433). nih.govahajournals.org This mechanism has profound effects on cardiovascular and renal function.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: An 8-purine derivative has been developed as a novel and potent selective inhibitor of DPP-4. nih.gov This enzyme is a key target in the treatment of type 2 diabetes, as its inhibition increases the levels of incretin (B1656795) hormones, which enhance insulin (B600854) secretion. In vivo studies in Zucker diabetic fatty rats, an experimental model for type 2 diabetes, demonstrated that this purine-based inhibitor significantly improves glycemic control. nih.gov

Target Pathway/EnzymeTherapeutic AreaExample Purine Derivative Class
Src/Abl KinaseOncology (e.g., Leukemia)9-(Arenethenyl)purines
Glycogen Synthase Kinase-3 (GSK-3)Neurodegenerative Disorders, Diabetes8-Arylated purines
Purine Nucleoside Phosphorylase (PNPase)Cardiovascular, Renal Disease8-Aminopurines (e.g., 8-Aminoguanine)
Dipeptidyl Peptidase-4 (DPP-4)Type 2 Diabetes8-Arylmethyl-9H-purin-6-amines

Emergent Roles of 8-Aminopurines in Pharmacology

Recent discoveries have highlighted a novel and promising direction for purine-based therapeutics focusing on 8-aminopurines. nih.gov Investigations into 8-substituted guanine (B1146940) and guanosine derivatives revealed that 8-aminoguanine (B17156) and its prodrug, 8-aminoguanosine (B66056), exert potent effects on renal function, acutely triggering diuresis (increased urine production), natriuresis (sodium excretion), and glucosuria (glucose excretion). nih.govnih.gov

The therapeutic potential of this class of compounds is broad, with beneficial effects observed in numerous animal models. researchgate.net

Condition/Disease ModelObserved Beneficial Effect of 8-Aminopurines
Systemic and Pulmonary HypertensionAttenuation of hypertension
Metabolic SyndromeAttenuation of the condition in rat models
Chronic Kidney DiseaseDemonstrated diuretic and natriuretic activity
StrokePrevention of strokes and increased lifespan in Dahl salt-sensitive rats
Sickle Cell DiseaseRetardation of anemia and organ damage in sickle cell mice
Age-Associated DysfunctionReversal of lower urinary tract dysfunction and retinal degeneration in aged rats

Advances in Purine Metabolism Research and Diagnostic Potential

The study of 8-aminopurines has significantly advanced the understanding of purine metabolism and its role in pathophysiology. These compounds act as powerful chemical tools to probe the function of the purine salvage pathway and the physiological consequences of its modulation. The discovery that inhibiting PNPase with compounds like 8-aminoguanine can rebalance (B12800153) the purine metabolome and trigger specific physiological responses underscores the importance of this pathway as a therapeutic target. nih.govahajournals.org

This line of research also opens up new diagnostic possibilities. The measurement of purine metabolites in biological fluids like serum and urine is a valuable tool for diagnosing metabolic diseases and monitoring therapeutic interventions. nih.gov For example, monitoring the urinary excretion of metabolites such as uric acid and allantoin (B1664786) can be used to assess rumen microbial synthesis in cattle. nih.gov In small animals, tracking these metabolites can aid in the early diagnosis of conditions like urolith (bladder stone) formation and can be used to guide therapies with drugs like allopurinol. nih.gov The development of highly specific and accurate analytical methods, such as liquid chromatography–mass spectrometry (LC–MS/MS), is crucial for reliably determining the physiological concentration ranges of these purine metabolites, further enhancing their diagnostic utility in both human and veterinary medicine. nih.gov

Contributions to Veterinary Medicine and Related Fields

The utility of purine-based compounds extends into veterinary medicine, where they are used as antiviral agents and hold promise for treating a range of other conditions. msdvetmanual.com Purine nucleoside analogues such as acyclovir (B1169) and ganciclovir (B1264) are employed topically to treat ocular diseases in cats caused by feline herpesvirus 1 (FHV-1). msdvetmanual.com Cidofovir, another nucleoside analog, is also used for this purpose. msdvetmanual.com

More broadly, the extensive preclinical research conducted on 8-aminopurines in various animal models has direct relevance to veterinary science. Studies in Dahl salt-sensitive rats (a model for salt-sensitive hypertension), Zucker Diabetic-Sprague Dawley rats (a model for metabolic syndrome), and sickle cell mice demonstrate the profound therapeutic potential of modulating the purine salvage pathway. ahajournals.orgresearchgate.net These findings suggest that 8-aminopurines could potentially be developed to treat cardiovascular, metabolic, and age-related diseases in companion animals and other species. ahajournals.org The ability of 8-aminoguanine to reverse age-associated lower urinary tract dysfunction in aged rats, for example, points to a potential application for common age-related syndromes in veterinary patients. ahajournals.orgnih.gov

Challenges and Perspectives for Next-Generation Purine-Based Therapeutics

Purine analogues are a cornerstone in the treatment of various diseases, particularly in oncology, where they function as antimetabolites by interfering with DNA replication. wikipedia.org Compounds such as fludarabine, cladribine, and pentostatin (B1679546) have revolutionized the management of indolent lymphoid malignancies. nih.gov The core structure of these drugs mimics natural purines, allowing them to disrupt critical cellular processes. The halogenated purine, this compound, serves as a vital intermediate in the synthesis of more complex and targeted purine derivatives, enabling the exploration of new therapeutic frontiers. However, the development of the next generation of these therapeutics is not without its difficulties.

Challenges in Purine-Based Drug Development

The primary challenges in the ongoing development of purine-based therapeutics include the emergence of drug resistance, the need for improved target selectivity, and overcoming complex synthetic pathways.

Acquired Drug Resistance: Cancer cells can develop resistance to existing chemotherapies, which is a significant hurdle in disease management. nih.gov This necessitates the continuous exploration of novel compounds and therapeutic strategies to overcome these resistance mechanisms.

Target Selectivity and Off-Target Effects: While effective, many purine analogues can affect both healthy and cancerous cells, leading to adverse effects. A major goal is to design molecules with higher selectivity for cancer cells, thereby improving the safety profile of these drugs. The development of inhibitors for specific proteins, such as the molecular chaperone Heat shock protein 90 (Hsp90), represents a promising approach, though achieving high potency and selectivity remains a challenge. mdpi.com

Synthetic Complexity: The synthesis of novel purine derivatives can be lengthy and challenging, which can slow down the design-make-test cycle essential for medicinal chemistry. nih.gov The multi-step synthesis of 6,8,9-trisubstituted purine analogues, for example, highlights the intricate chemical processes required to create these complex molecules. nih.gov Developing more efficient and versatile synthetic methods, such as late-stage functionalization via photoredox and nickel catalysis, is crucial for accelerating the discovery of new drug candidates. nih.gov

Future Perspectives and Opportunities

Despite the challenges, the future for purine-based therapeutics is promising, with several key areas of research paving the way for next-generation drugs. The versatility of the purine scaffold allows for extensive chemical modification, offering a rich platform for drug discovery. nih.gov

Rational Drug Design: A deeper understanding of the structure-activity relationships and biological targets of purine derivatives is guiding the rational design of new compounds with enhanced efficacy and safety. nih.gov By modifying the purine core at the C6, C8, and N9 positions, researchers can fine-tune the pharmacological properties of these molecules to target specific enzymes or cellular pathways. nih.govresearchgate.net

Novel Biological Targets: Research is expanding beyond traditional DNA replication inhibition to explore other cellular targets. For instance, purine derivatives are being investigated as inhibitors of enzymes like the human 8-oxoguanine DNA glycosylase (OGG1), which is involved in DNA repair and could counteract the effects of chemotherapy. researchgate.net

Combination Therapies: There is growing interest in exploring the synergistic effects of purine analogues with other treatments, such as alkylating agents or biologic response modifiers. nih.gov Combining purine analogues with cyclophosphamide (B585) has already shown improved progression-free survival in chronic lymphocytic leukemia. nih.gov Future strategies will likely involve combining next-generation purine derivatives with immunotherapy, targeted agents, and other chemotherapeutics to enhance treatment outcomes.

The continued exploration of natural and synthetic purines, coupled with advancements in synthetic chemistry and a deeper understanding of their biological mechanisms, positions these compounds at the forefront of drug discovery. nih.gov The development of novel purine-based scaffolds holds significant potential for addressing a wide range of challenging medical conditions. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 8-bromo-6-chloro-9H-purine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis often involves halogenation or cross-coupling reactions. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(Ph₃)₄) with arylboronic acids can introduce substituents at the 6-position of the purine scaffold . Optimization includes adjusting solvent systems (e.g., toluene for reflux), stoichiometric ratios (e.g., 1.5 mmol boronic acid to 1 mmol purine), and catalyst loading (e.g., 0.05 mmol Pd(Ph₃)₄) to enhance yields. Column chromatography (EtOAc/hexane gradients) is typically used for purification .

Q. How can researchers characterize the regioselectivity of substitutions in this compound derivatives?

  • Methodological Answer : Regioselectivity is confirmed via NMR (¹H/¹³C) and X-ray crystallography. For instance, N-allylation of 2-bromo-6-(piperidin-1-yl)-9H-purine with allyl bromide in DMF/K₂CO₃ produces distinct N9- or N3-allylated isomers, identifiable by downfield shifts in NMR or crystal structure analysis . Comparative HPLC retention times and mass spectrometry further validate structural assignments .

Q. What purification strategies are effective for halogenated purine derivatives like this compound?

  • Methodological Answer : Column chromatography with silica gel and gradients of non-polar to polar solvents (e.g., hexane/EtOAc) is standard . For scale-up, membrane separation technologies (e.g., nanofiltration) or recrystallization in ethanol/water mixtures may improve purity .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromo and chloro groups activate the purine core for nucleophilic aromatic substitution but hinder Pd-catalyzed couplings due to steric bulk. Theoretical frameworks (e.g., DFT calculations) predict reactive sites, while kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., Pd(dba)₂ vs. Pd(OAc)₂) validate mechanistic pathways .

Q. What experimental designs address contradictory data in the biological activity of this compound analogs?

  • Methodological Answer : Factorial design experiments (e.g., varying substituents, solvent polarity, and pH) isolate variables affecting bioactivity . For inconsistent cytotoxicity results, dose-response assays (IC₅₀ comparisons) and molecular docking studies clarify structure-activity relationships. Meta-analyses of prior datasets (e.g., CRDC classifications) identify overlooked variables like solvent residues .

Q. How can researchers integrate this compound into theoretical frameworks for drug discovery?

  • Methodological Answer : Link the compound to purine metabolism pathways (e.g., adenosine receptor antagonism) using in silico models (e.g., molecular dynamics simulations). Validate hypotheses via enzyme inhibition assays (e.g., kinase profiling) and compare with analogs like 6-bromo-9H-purine to establish pharmacophore models .

Q. What strategies resolve challenges in synthesizing this compound ribonucleoside derivatives?

  • Methodological Answer : Ribosylation requires protecting group strategies (e.g., tetrahydropyranyl for N9 protection) to prevent side reactions. Post-synthetic deprotection with HCl/MeOH yields the free ribose moiety, monitored by TLC and LC-MS .

Methodological Notes

  • Data Validation : Cross-reference spectral data (NMR, HRMS) with databases like EINECS or CRDC to confirm compound identity .
  • Theoretical Alignment : Frame synthetic routes within reaction mechanism theories (e.g., Baldwin’s rules for cyclization) to justify regiochemical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-bromo-6-chloro-9H-purine
Reactant of Route 2
8-bromo-6-chloro-9H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.